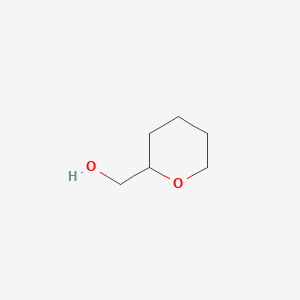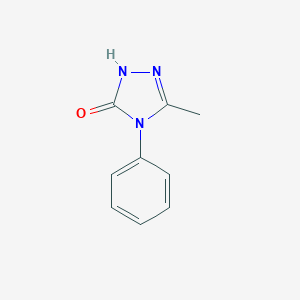
5-Metil-4-fenil-2,4-dihidro-3H-1,2,4-triazol-3-ona
Descripción general
Descripción
The compound 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole nucleus is a common motif in many compounds that exhibit a wide array of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The specific compound , while not directly studied in the provided papers, is structurally related to the compounds discussed therein, which can provide insights into its potential properties and applications.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, as seen in the synthesis of a novel crystalline 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound, which was obtained in excellent yield . Similarly, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde has been described . These methods often involve the use of nucleophilic substitution reactions, acetylation, methylation, and other chemical transformations to introduce various functional groups into the triazole ring system.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . For instance, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was determined using XRD, revealing dihedral angles and the presence of weak hydrogen bonds and C–H···π supramolecular interactions .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as evidenced by the study of thiol↔thione tautomerism in a related compound . The reactivity of these compounds can also be influenced by their substituents, as seen in the synthesis of 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which serves as a versatile template for the synthesis of various substituted oxazoles . The acetylation and methylation reactions of 1,2,4-triazole derivatives have also been investigated, further demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of analytical techniques. For example, the physicochemical and thermal properties of a novel crystalline 1,2,4-triazole derivative were characterized using CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, and UV–Vis spectroscopy . The potentiometric titration of these compounds in non-aqueous solvents has been used to determine their acidity and pKa values . Additionally, the lipophilicity and kinetic parameters of thermal degradation of these compounds have been studied using high-performance liquid chromatography (HPLC) and thermal analysis methods .
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
5-Metil-4-fenil-2,4-dihidro-3H-1,2,4-triazol-3-ona: los derivados se han sintetizado y estudiado por su potencial como agentes antimicrobianos . Estos compuestos han demostrado ser prometedores en la inhibición del crecimiento de varios microorganismos, lo que los hace valiosos para el desarrollo de nuevos tratamientos para infecciones bacterianas y fúngicas.
Formulaciones Antioxidantes
La investigación indica que algunos derivados de este compuesto exhiben propiedades antioxidantes significativas . Esto los hace adecuados para su inclusión en formulaciones destinadas a combatir el estrés oxidativo, que está implicado en numerosas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer.
Intermediarios de Síntesis Química
El compuesto sirve como intermediario en la síntesis de estructuras químicas más complejas . Su reactividad con las aminas primarias permite la creación de una variedad diversa de compuestos heterocíclicos, que pueden tener diversas aplicaciones en química medicinal y ciencia de materiales.
Productos Químicos Agrícolas
Debido a sus propiedades antimicrobianas, los derivados de This compound se pueden utilizar en el desarrollo de productos químicos agrícolas . Estos compuestos pueden ayudar a proteger los cultivos de enfermedades fúngicas y bacterianas, mejorando el rendimiento y reduciendo la necesidad de pesticidas tradicionales.
Tratamiento de Infecciones Fúngicas
La clase de compuestos azólicos, a la que pertenece este compuesto, es bien conocida por su uso en el tratamiento de infecciones fúngicas . Los derivados de este compuesto podrían desarrollarse en medicamentos que se dirigen a patógenos fúngicos específicos, ofreciendo nuevas opciones para tratar micosis difíciles de erradicar.
Componentes de Propelentes y Explosivos
Los heterociclos con alto contenido de nitrógeno, como este compuesto, son de interés en el desarrollo de propelentes y explosivos . Su alto potencial energético los hace adecuados para aplicaciones que requieren una liberación rápida de energía, como en la ingeniería aeroespacial.
Investigación de Fármacos de Quimioterapia
Los azoles son una clase significativa de fármacos en quimioterapia debido a su perfil de seguridad y su índice terapéutico . La investigación sobre los derivados de This compound podría conducir al desarrollo de nuevos agentes quimioterapéuticos, particularmente para tratar cánceres con complicaciones de infección fúngica.
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-methyl-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPJMTJIFZSNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397220 | |
| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010-54-4 | |
| Record name | 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







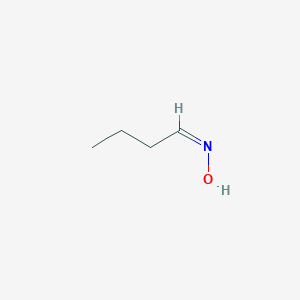
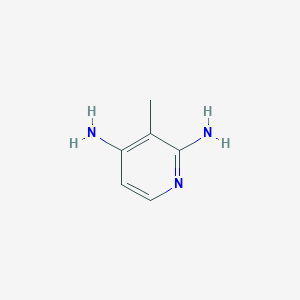
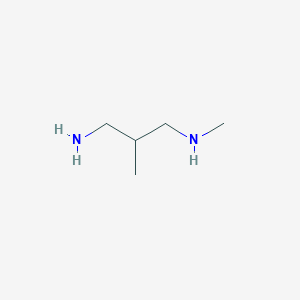
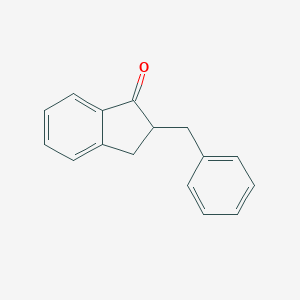

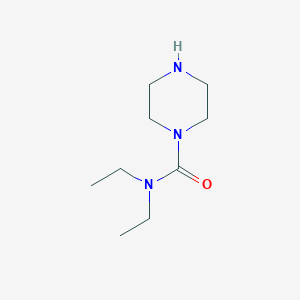

![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
